7-Benzoyl-2-phenylindolizine-1-carbonitrile
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Overview
Description
7-Benzoyl-2-phenylindolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound. Indolizine derivatives, including this compound, are known for their potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of indolizine derivatives, including 7-Benzoyl-2-phenylindolizine-1-carbonitrile, can be achieved through various synthetic routes. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. Recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . Industrial production methods often involve the use of pyridine or pyrrole scaffolds and selected methodologies leading to π-expanded indolizines .
Chemical Reactions Analysis
7-Benzoyl-2-phenylindolizine-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
7-Benzoyl-2-phenylindolizine-1-carbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indolizine derivatives have shown potential as anti-inflammatory agents and anticancer compounds . They are also used in the development of organic fluorescent molecules for biological and material applications .
Mechanism of Action
The mechanism of action of 7-Benzoyl-2-phenylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some indolizine derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
7-Benzoyl-2-phenylindolizine-1-carbonitrile can be compared with other similar compounds such as methyl 3-(substituted benzoyl)-7-substituted-2-phenylindolizine-1-carboxylates These compounds share similar structural features but may differ in their biological activities and applications
Properties
CAS No. |
62456-05-7 |
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Molecular Formula |
C22H14N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-benzoyl-2-phenylindolizine-1-carbonitrile |
InChI |
InChI=1S/C22H14N2O/c23-14-19-20(16-7-3-1-4-8-16)15-24-12-11-18(13-21(19)24)22(25)17-9-5-2-6-10-17/h1-13,15H |
InChI Key |
JYCIRJDTLSLYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=C2C#N)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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